5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has also been shown to exhibit antioxidant and neuroprotective effects in animal models. These effects may be due to its ability to scavenge free radicals and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is its high potency and selectivity for the COX enzyme, which makes it an ideal candidate for the development of new anti-inflammatory drugs. However, its relatively low solubility in water and potential toxicity at high doses may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole. One area of interest is the development of new drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound at different doses and in different animal models.
Synthesis Methods
The synthesis of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can be achieved through a multi-step process involving the reaction of 2,2-difluoroethylamine with 1,3-diketone and subsequent reaction with sec-butoxymethyl chloride. This synthesis method has been optimized to provide a high yield of the desired product with minimal impurities.
Scientific Research Applications
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)15-7-9-4-5-13-14(9)6-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWKNUQADMRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole |
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